molecular formula C41H48Cl2N14O4 B12407618 STING agonist-8 dihydrochloride

STING agonist-8 dihydrochloride

Cat. No.: B12407618
M. Wt: 871.8 g/mol
InChI Key: XXKOTEQSCVJNHZ-MIIBGCIDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Systematic Nomenclature

STING agonist-8 dihydrochloride is a synthetic small-molecule compound with the molecular formula C₄₁H₄₈Cl₂N₁₄O₄ and a molecular weight of 871.8 g/mol . Its systematic IUPAC name is:
8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide; dihydrochloride .

The structure features a pyrimido[4,5-b]indole core substituted with multiple heterocyclic groups, including imidazo[4,5-b]pyridine and pyrazole moieties (Figure 1). The dihydrochloride salt form enhances solubility, critical for biological applications. The InChI identifier for this compound is:
InChI=1S/C41H46N14O4.2ClH/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2;;/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58);2*1H/b8-7+;; .

Table 1: Key molecular descriptors of this compound

Property Value
Molecular formula C₄₁H₄₈Cl₂N₁₄O₄
Molecular weight 871.8 g/mol
Parent compound (CID) 163196353 (STING agonist-8)
Salt form Dihydrochloride

Crystallographic Characterization and Conformational Analysis

X-ray crystallography of related STING agonists reveals critical insights into binding modes. For example, co-crystal structures of non-cyclic dinucleotide STING agonists (e.g., compound 19b from a related series) demonstrate binding at the interface of the STING homodimer, stabilizing its closed conformation . This conformation involves inward motion of α1 helices, β-sheet rearrangement, and sequestration of the ligand within a buried binding pocket (Figure 2) .

In the closed state, the distance between the ends of the central α2 helices decreases by 18–20 Å compared to the open (inactive) conformation . This compound likely induces similar structural changes, as evidenced by its high affinity for human STING and activity in cellular assays . The compound’s extended heterocyclic framework facilitates π-π interactions and hydrogen bonding with residues such as Ser162, Tyr163, and Arg238 in the STING binding pocket .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound are not publicly available, its parent compound (CID 163196353) would exhibit characteristic signals for aromatic protons (δ 7.0–8.5 ppm), amide NH groups (δ 6.5–7.5 ppm), and alkyl chains (δ 1.0–3.0 ppm). The azetidine ring’s protons are expected near δ 3.0–4.0 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions include:

  • N-H stretches : 3300–3500 cm⁻¹ (amide and carboxamide groups)
  • C=O stretches : 1650–1750 cm⁻¹ (pyrazole and carboxamide carbonyls)
  • C-N stretches : 1200–1350 cm⁻¹ (heterocyclic amines) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the parent compound (STING agonist-8) would yield a molecular ion peak at m/z 799.3 ([M+H]⁺), consistent with its formula C₄₁H₄₆N₁₄O₄ . The dihydrochloride salt form adds two chloride ions, confirmed via ion chromatography . Fragmentation patterns would highlight losses of HCl (36 m/z) and heterocyclic substituents (e.g., pyrazole groups) .

Properties

Molecular Formula

C41H48Cl2N14O4

Molecular Weight

871.8 g/mol

IUPAC Name

8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide;dihydrochloride

InChI

InChI=1S/C41H46N14O4.2ClH/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2;;/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58);2*1H/b8-7+;;

InChI Key

XXKOTEQSCVJNHZ-MIIBGCIDSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl

Canonical SMILES

CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of STING agonist-8 dihydrochloride typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the final product. The production methods are optimized for scalability and cost-effectiveness, often involving automated synthesis and purification systems .

Chemical Reactions Analysis

Types of Reactions: STING agonist-8 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfuric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, STING agonist-8 dihydrochloride is used as a model compound to study the STING pathway and its activation mechanisms. It is also used in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biology, this compound is used to investigate the role of the STING pathway in innate immunity. It helps in understanding how cells detect and respond to cytoplasmic DNA, which is crucial for developing new therapeutic strategies .

Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing the immune response against tumors and improving the efficacy of existing cancer treatments .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of vaccines and other immunotherapeutic products .

Mechanism of Action

STING agonist-8 dihydrochloride activates the STING pathway by binding to the STING protein, which is located in the endoplasmic reticulum. This binding triggers a cascade of signaling events that lead to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response by promoting the maturation and activation of immune cells, such as dendritic cells and T cells .

Comparison with Similar Compounds

Comparison with Similar STING Agonists

STING agonist-8 dihydrochloride belongs to a growing class of STING-targeting compounds. Below is a detailed comparison with structurally and mechanistically related agonists:

Key Compounds and Properties

Compound EC50/Kd Molecular Formula Solubility Key Features
This compound 27 nM (hSTING) C41H48Cl2N14O4 5 mg/mL in DMSO Non-nucleotide agonist; high potency in human STING models; research-only.
STING agonist-3 trihydrochloride pEC50 7.5, pIC50 9.5 Undisclosed Undisclosed Non-nucleotide, durable antitumor effects; derived from WO2017175147A1 .
diABZI STING agonist-1 trihydrochloride Undisclosed C42H54Cl3N13O7 95 mg/mL in DMSO Diamidobenzimidazole-based; high solubility; activates STING in murine/human cells .
BI 7446 Undisclosed Cyclic dinucleotide (CDN) Aqueous-compatible CDN-based; selective but suffers from poor cell permeability .
STING agonist-7 Undisclosed Undisclosed Poor membrane penetration Species-selective (mouse STING over human); limited translational relevance .
F-CRI1 Kd 40.62 nM Undisclosed Undisclosed High-affinity binding; preclinical antitumor activity .

Mechanistic and Structural Insights

Nucleotide vs. Non-Nucleotide Agonists: this compound and STING agonist-3 trihydrochloride are non-nucleotide agonists, avoiding the pharmacokinetic limitations of CDN-based compounds like BI 7446 (e.g., poor cellular uptake) . CDN-based agonists (e.g., BI 7446) require delivery systems for efficacy, whereas small-molecule agonists like STING agonist-8 exhibit better cell permeability .

Species Specificity :

  • STING agonist-7 binds selectively to mouse STING, limiting its utility in human therapeutic development . In contrast, STING agonist-8 and diABZI agonist-1 are active in human STING models .

Therapeutic Potential: STING agonist-3 trihydrochloride demonstrates durable antitumor effects in preclinical models, attributed to prolonged STING pathway activation . STING agonist-8’s high potency (EC50 27 nM) positions it as a lead candidate for combination therapies with checkpoint inhibitors .

Both STING agonist-8 and agonist-3 require strict storage conditions (-20°C) to maintain stability .

Research Implications and Limitations

  • Advantages of STING Agonist-8: High human STING specificity, non-nucleotide structure, and nanomolar potency make it a robust tool for immuno-oncology research .
  • Challenges : Like most STING agonists, systemic toxicity and off-target effects remain concerns. Additionally, its DMSO-dependent solubility may complicate in vivo applications .
  • Competitive Landscape : diABZI agonist-1 and F-CRI1 offer alternatives with distinct pharmacokinetic profiles, though clinical data are pending .

Q & A

Q. What is the mechanism of action of STING agonist-8 dihydrochloride in activating the STING pathway?

this compound (5-AB) is a non-nucleotide small molecule agonist that directly binds to the STING protein, bypassing the canonical cGAS-cGAMP pathway. Activation triggers STING dimerization, phosphorylation of TBK1/IRF3, and subsequent induction of type I interferons (IFNs) and pro-inflammatory cytokines. Methodologically, confirm pathway activation via Western blotting for phosphorylated STING and IRF3, or qPCR for IFN-β mRNA in THP1-Dual KI-hSTING-R232 cells .

Q. Which cell lines are validated for assessing this compound activity?

The THP1-Dual KI-hSTING-R232 cell line is the gold standard for in vitro evaluation, as it expresses the human STING-R232 haplotype linked to robust IFN responses. Activity is quantified via luciferase reporter assays measuring IFN-β or ISG (interferon-stimulated gene) expression, with an EC50 of 27 nM reported in this model .

Q. How is the EC50 of this compound determined experimentally?

EC50 is calculated using dose-response curves in THP1-Dual cells. Cells are treated with serial dilutions of the compound (e.g., 0.1–1000 nM) for 24 hours, followed by luminescence measurement of IFN-β promoter-driven luciferase activity. Data are normalized to positive controls (e.g., cGAMP) and analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy across different STING haplotypes?

Variability in STING haplotypes (e.g., R232 vs. H232) significantly impacts agonist response. To address this, use isogenic cell lines engineered to express distinct haplotypes. For example, compare THP1-Dual KI-hSTING-R232 (high responder) with HEK293T cells transfected with HAQ or AQ alleles. Validate results using cytokine profiling (e.g., ELISA for IFN-β) and phospho-STING flow cytometry .

Q. What experimental design optimizes the assessment of this compound’s downstream cytokine profile?

Employ multiplex cytokine arrays (e.g., Luminex) to quantify IFN-α, IFN-β, TNF-α, and IL-6 in supernatants from treated immune cells (e.g., primary human PBMCs). Include time-course experiments (6–48 hours) to capture kinetic differences. Normalize data to vehicle controls and account for batch effects using randomized plate layouts .

Q. How does the dihydrochloride salt formulation influence solubility and stability in experimental preparations?

The dihydrochloride salt enhances aqueous solubility compared to freebase forms, critical for in vivo studies. Prepare stock solutions in sterile PBS or cell culture-grade water (e.g., 10 mM), and validate stability via HPLC at -80°C. Avoid DMSO unless necessary, as chloride ions may interfere with STING activation assays .

Q. What strategies are recommended for translating in vitro EC50 values to in vivo dosing regimens?

Pharmacokinetic (PK) studies in murine models are essential. Administer this compound intravenously or intratumorally, with plasma/tissue sampling over 24 hours. Measure drug concentrations via LC-MS/MS and correlate with pharmacodynamic (PD) markers (e.g., IFN-β levels). Adjust doses based on bioavailability and target engagement thresholds observed in vitro .

Q. How can researchers address off-target effects or TLR cross-reactivity in this compound studies?

Use TLR/RLR knockout cell lines (e.g., MyD88-KO THP1) to isolate STING-specific effects. Perform RNA-seq to identify non-canonical pathways. Compare results with non-functional STING agonists (e.g., C-176, a STING inhibitor) as negative controls. Validate specificity via competitive binding assays .

Methodological Notes

  • Contradiction Analysis : If EC50 values conflict across studies, verify haplotype compatibility, assay sensitivity (e.g., luciferase vs. ELISA), and batch-to-batch compound variability .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including tumor volume limits and cytokine storm monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.